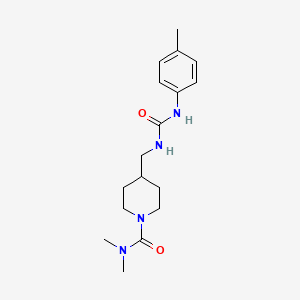

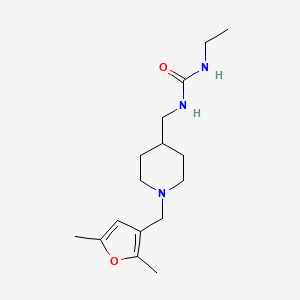

N,N-dimethyl-4-((3-(p-tolyl)ureido)methyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-4-((3-(p-tolyl)ureido)methyl)piperidine-1-carboxamide is complex. The piperidine ring in the molecule has a chair conformation and its N atom is close to planar (bond-angle sum = 357.5°). The dihedral angle between the amide group and the aromatic ring is 47.43° .Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

The synthesis of constrained analogues of tocainide, which are potent skeletal muscle sodium channel blockers, demonstrates the interest in modifying piperidine derivatives for enhanced pharmacological properties. These analogues exhibit a marked increase in potency and use-dependent block compared to tocainide, indicating the potential of such modifications in developing antimyotonic agents (Catalano et al., 2008).

Antiviral and Antimicrobial Properties

The use of N-methylpiperazine for the preparation of unsymmetrical piperazine-based bis-ureas showcases the compound's versatility in forming structures with significant antiviral attributes. This approach simplifies the synthesis process and highlights the compound's potential in therapeutic applications, particularly as anti-HIV agents (El‐Faham et al., 2008).

Anticonvulsant Activity

Research into anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores emphasizes the importance of structural variation in enhancing activity. Compounds synthesized from these efforts have been evaluated for anticonvulsant activity, revealing that certain substitutions can significantly increase efficacy without raising neurotoxicity, offering leads for the development of new treatments for tonic-clonic and partial seizures (Ho et al., 2001).

Antitumor and Anti-metastasis Studies

Virtual screening targeting the urokinase receptor led to the discovery of compounds with promising anti-metastasis effects in breast cancer models. These compounds, through blocking angiogenesis and inhibiting cell growth, provide a new avenue for cancer treatment, underscoring the therapeutic potential of piperidine derivatives in oncology (Wang et al., 2011).

Cannabinoid Receptor Modulation

Optimization of chemical functionalities of indole-2-carboxamides for cannabinoid receptor 1 (CB1) modulation highlights the role of piperidine derivatives in affecting receptor dynamics. Structural requirements identified through this research are critical for enhancing the binding affinity and cooperativity of CB1 allosteric modulators, offering insights into the development of new therapeutic agents (Khurana et al., 2014).

Antifungal and Anticancer Applications

The synthesis of water-soluble polycarbodiimides decorated with piperazine and related functional groups demonstrates their potential in biomedical applications due to significant antifungal properties and cytotoxicity against cancer cells. This research opens new paths for utilizing piperidine derivatives in the treatment of fungal infections and cancer (De Silva et al., 2021).

Propiedades

IUPAC Name |

N,N-dimethyl-4-[[(4-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-13-4-6-15(7-5-13)19-16(22)18-12-14-8-10-21(11-9-14)17(23)20(2)3/h4-7,14H,8-12H2,1-3H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNALVRZJVXFNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-((3-(p-tolyl)ureido)methyl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetonitrile](/img/structure/B2939371.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939373.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2939376.png)

![N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2939379.png)

![2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2939380.png)

![Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2939382.png)

![N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2939383.png)

![4-(2-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2939387.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2939393.png)